molecular formula C11H14N2O2 B1518679 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one CAS No. 1019498-71-5

1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one

Cat. No. B1518679
M. Wt: 206.24 g/mol
InChI Key: MDFVNMKJYSVPRH-UHFFFAOYSA-N
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Description

1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one (1-MMEI) is an indole derivative synthesized from the reaction of 5-aminoindole and 2-methoxyethanol. It is a potential pharmaceutical agent with a wide range of therapeutic applications. 1-MMEI has been studied for its ability to modulate the activity of enzymes, receptors, and other biomolecules in the body and has been found to have anti-inflammatory, anti-nociceptive, and anti-oxidant properties.

Scientific Research Applications

Conversion of Plant Biomass to Sustainable Materials

Sustainable Chemical Feedstock

The synthesis of chemicals from plant biomass, including derivatives of furan compounds like 5-Hydroxymethylfurfural (HMF), can be related to the broader context of using indole derivatives for sustainable chemical production. Such research emphasizes the potential of plant-derived compounds in replacing non-renewable hydrocarbon sources for various industrial applications, including polymers, fuels, and pharmaceuticals (Chernyshev, Kravchenko, & Ananikov, 2017).

Tryptophan Metabolism and Its Impacts

Microbiota-Derived Tryptophan Metabolites

Tryptophan, an essential amino acid, is metabolized into several biologically active compounds, highlighting the importance of dietary amino acids in health and disease. Indole derivatives produced from tryptophan metabolism by gut bacteria have been studied for their anti-inflammatory and beneficial metabolic effects, which could potentially relate to the research interests in specific indole derivatives like the one mentioned (Galligan, 2018).

Indole Synthesis and Applications

Indole Synthesis Methods

Understanding the synthesis of indole compounds, including the development of new methods for constructing the indole nucleus, is crucial for the exploration of their applications in pharmaceuticals and other fields. This encompasses the study of various strategies for indole synthesis, possibly providing insights into the synthesis and applications of specific indole derivatives such as "1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one" (Taber & Tirunahari, 2011).

Methionine Metabolism and Health

Methionine Salvage and Health Implications

The methionine salvage pathway is vital for recycling methionine from methylthioadenosine, emphasizing methionine's role in SAM production, ethylene, and polyamine biosynthesis. Research into these pathways can offer insights into the manipulation of amino acid metabolism for therapeutic purposes, possibly relating to the broader implications of amino acid derivatives in health and disease management (Sauter, Moffatt, Saechao, Hell, & Wirtz, 2013).

properties

IUPAC Name

1-(5-amino-2,3-dihydroindol-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-7-11(14)13-5-4-8-6-9(12)2-3-10(8)13/h2-3,6H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFVNMKJYSVPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one

CAS RN

1019498-71-5
Record name 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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